

physical and chemical characteristics of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate*

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An In-depth Technical Guide to Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate**, a key intermediate in the synthesis of various biologically active molecules. This document details its properties, synthesis, and analytical characterization, offering valuable insights for its application in research and drug development.

Core Physical and Chemical Characteristics

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a stable, solid compound at room temperature. Its core structure consists of an indazole ring system N1-protected with a tert-butoxycarbonyl (Boc) group and substituted with a bromomethyl group at the 3-position. The Boc protecting group offers stability under a range of conditions, particularly basic and nucleophilic environments, while being readily removable under acidic conditions. This feature makes it a versatile intermediate in multi-step organic syntheses.

Table 1: Physical and Chemical Properties of **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate**

| Property | Value | Source |
|-------------------|---|--|
| Molecular Formula | C ₁₃ H ₁₅ BrN ₂ O ₂ | [1] |
| Molecular Weight | 311.18 g/mol | [1] |
| Exact Mass | 310.031691 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols of related compounds |
| InChI | InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,8H2,1-3H3 | [1] |
| InChIKey | UKADXNQNCFAFGTF-UHFFFAOYSA-N | [1] |
| SMILES | c1(n--INVALID-LINK--C(=O)OC(C)(C)C)CBr | [1] |
| CAS Number | Not readily available | |

Synthesis and Purification

The synthesis of **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate** can be conceptualized in a two-step process starting from 3-methyl-1H-indazole. The first step involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the methyl group at the 3-position.

Experimental Protocol: Synthesis

Step 1: Synthesis of Tert-butyl 3-methyl-1H-indazole-1-carboxylate

This procedure is adapted from the synthesis of similar N-Boc protected indazole derivatives.

- **Materials:** 3-methyl-1H-indazole, Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
- **Procedure:**
 - Dissolve 3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).
 - Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
 - Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Bromination of Tert-butyl 3-methyl-1H-indazole-1-carboxylate

This step involves the radical bromination of the methyl group.

- **Materials:** Tert-butyl 3-methyl-1H-indazole-1-carboxylate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Saturated aqueous sodium thiosulfate solution, Brine, Anhydrous sodium sulfate.
- **Procedure:**

- Dissolve Tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq) in carbon tetrachloride (CCl₄).
- Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
- Reflux the mixture and monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Experimental Protocol: Purification

The crude **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate** can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

- Procedure:
 - Prepare a silica gel column packed in hexane.
 - Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
 - Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
 - Collect the fractions containing the pure product, as identified by TLC.
 - Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.



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Caption: Synthetic workflow for **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate**.

Analytical Characterization

Mass Spectrometry

The mass spectrum of **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate** shows a molecular ion peak consistent with its molecular weight.

Table 2: Mass Spectrometry Data

| Ion | m/z | Interpretation |
|---|--------------|--|
| [M+H] ⁺ | 311.0, 313.0 | Molecular ion peak with isotopic pattern for Bromine |
| [M-C ₄ H ₈ +H] ⁺ | 255.0, 257.0 | Loss of isobutylene from the Boc group |
| [M-Boc+H] ⁺ | 211.0, 213.0 | Loss of the entire Boc group |
| [C ₄ H ₉] ⁺ | 57.1 | tert-butyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the title compound is not readily available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

- ¹H NMR (predicted): The spectrum is expected to show signals for the aromatic protons of the indazole ring, a singlet for the bromomethyl protons, and a singlet for the tert-butyl

protons of the Boc group.

- ^{13}C NMR (predicted): The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the bromomethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the carbamate in the Boc group (around 1720-1740 cm^{-1}), C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.

Reactivity and Stability

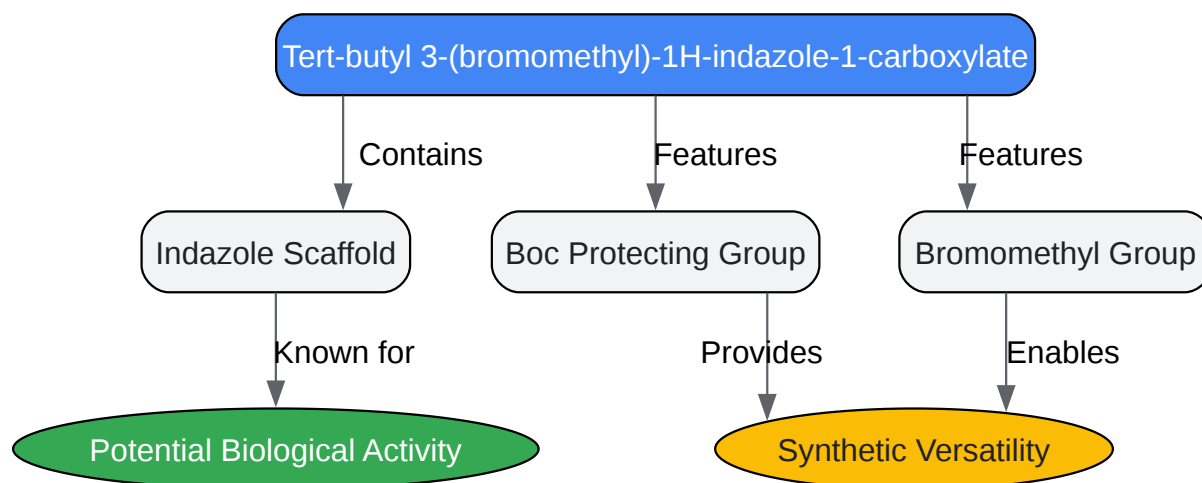
The N-Boc protecting group confers significant stability to the indazole ring, making it resistant to many nucleophilic and basic conditions.[2] The primary site of reactivity is the bromomethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 3-position of the indazole core, making it a valuable building block for combinatorial chemistry and the synthesis of compound libraries.

The compound should be stored in a cool, dry place, away from strong oxidizing agents. Under acidic conditions, the Boc group can be cleaved to deprotect the indazole nitrogen.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate** itself, the indazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Indazole derivatives have been reported to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4]

Derivatives of 3-methyl-1H-indazole have been investigated as selective inhibitors of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[5] The bromomethyl group at the 3-position of the title compound serves as a versatile handle to introduce various substituents, enabling the generation of diverse libraries of indazole derivatives for screening against various biological targets.



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